molecular formula C11H22N2O2 B1375601 tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate CAS No. 473839-07-5

tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate

Cat. No.: B1375601
CAS No.: 473839-07-5
M. Wt: 214.3 g/mol
InChI Key: LHSNRJGZDUFKQT-RKDXNWHRSA-N
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Description

Historical Context of Carbamate Chemistry

Carbamate chemistry traces its origins to the mid-19th century, with early studies on natural alkaloids such as physostigmine isolated from Physostigma venenosum seeds. The synthetic exploration of carbamates accelerated in the 1930s, driven by the development of organophosphorus compounds for pesticidal and pharmaceutical applications. Carbamates gained prominence as stable bioisosteres for amides and esters, offering enhanced metabolic stability and membrane permeability. The tert-butyl carbamate (Boc) group, introduced in the 1950s, became a cornerstone in peptide synthesis and drug design due to its orthogonal protection capabilities.

Significance in Heterocyclic and Medicinal Chemistry Research

Piperidine scaffolds, such as the trans-3-methylpiperidin-4-yl moiety in this compound, are critical structural motifs in drug discovery. Over 70 FDA-approved drugs, including antipsychotics (e.g., risperidone) and analgesics (e.g., fentanyl), incorporate piperidine derivatives. The carbamate group in tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate enhances its utility as a synthetic intermediate for:

  • Protease inhibitors : Carbamates mimic peptide bonds while resisting enzymatic degradation.
  • CNS-targeting agents : The Boc group improves blood-brain barrier penetration.
  • Anticancer compounds : Piperidine-carbamate hybrids modulate kinase

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168896
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473839-07-5
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473839-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

The synthesis typically involves two key steps:

  • Construction or availability of the trans-3-methylpiperidin-4-yl intermediate
  • Introduction of the tert-butyl carbamate protecting group on the secondary amine

Preparation of the Piperidine Core

The trans-3-methylpiperidin-4-yl moiety can be prepared via stereoselective synthesis methods such as:

  • Cyclization approaches starting from amino acid derivatives or aziridine intermediates, which undergo ring expansion or radical cyclization to form the piperidine ring with controlled stereochemistry. For example, organometallic-mediated cyclizations and radical-induced ring expansions have been reported for related piperidine derivatives, ensuring the trans stereochemistry at the 3- and 4-positions of the ring.

  • Palladium-catalyzed allylic amination and Michael addition sequences can also be employed to construct substituted piperidines with high stereoselectivity.

Introduction of the tert-Butyl Carbamate Group

  • The tert-butyl carbamate protecting group (Boc group) is typically introduced by reacting the free amine of the piperidine intermediate with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., in the presence of triethylamine or sodium bicarbonate). This reaction forms the carbamate linkage, protecting the nitrogen and stabilizing the molecule for further synthetic manipulations.

  • Reaction conditions generally involve mild temperatures (0–25°C) and organic solvents such as dichloromethane or tetrahydrofuran, with reaction times varying from 1 to several hours depending on scale and purity requirements.

Purification and Characterization

  • The product is purified by standard techniques such as column chromatography or recrystallization. Purity is typically confirmed by NMR, mass spectrometry, and HPLC.

  • Commercially available tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is often supplied with purity ≥97%, indicating robust synthetic and purification protocols.

Detailed Experimental Data and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
Piperidine ring formation via cyclization or Pd-catalyzed reaction Starting from amino acid derivatives or aziridines; Pd catalyst, allylic amination, or radical cyclization Variable (typically 60–85%) Stereoselective control critical for trans isomer
Boc protection of amine tert-Butyl chloroformate or di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM or THF), 0–25°C, 1–4 h 80–95% Mild conditions prevent racemization
Purification Column chromatography or recrystallization Confirmed by NMR, LCMS, HPLC

Research Findings and Methodological Insights

  • The trans stereochemistry of the 3-methyl and 4-carbamate substituents is maintained by starting from chiral precursors or using stereoselective cyclization methods.

  • Organometallic methodologies, such as palladium-catalyzed allylic amination, provide efficient routes to functionalized piperidines with high regio- and stereoselectivity, which can be adapted for the synthesis of this compound.

  • The Boc protection step is a well-established, high-yielding reaction that is crucial for protecting the amine functionality during subsequent synthetic transformations or for storage stability.

  • Industrial synthesis may incorporate continuous flow reactors and automated systems to optimize yield, purity, and scalability, although specific industrial protocols for this compound are less frequently detailed in open literature.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Outcome
Piperidine ring synthesis Cyclization (radical or Pd-catalyzed) Amino acid derivatives, aziridines, Pd catalyst Mild to moderate heat, inert atmosphere Trans-3-methylpiperidine core
Boc protection Carbamation with Boc2O or tert-butyl chloroformate Boc2O or tert-butyl chloroformate, base (TEA) 0–25°C, organic solvent tert-butyl carbamate protected amine
Purification Chromatography or recrystallization Solvents vary Ambient temperature High purity (>97%) product

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is recognized for its potential applications in the development of pharmaceuticals, particularly due to its structural features that facilitate interactions with biological targets.

Key Applications :

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Drug Development : The compound serves as a building block in synthesizing more complex molecules with potential therapeutic effects.

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of several bioactive derivatives, which are crucial in medicinal chemistry:

Compound NameApplicationYield
CeftolozaneAntibiotic synthesis59.5%
β-EnaminoketonesStructural components in drugsVaried
Cis-/Trans-3-AminocyclohexanolsIntermediates for drug synthesisVaried

These derivatives are essential in the development of drugs targeting various diseases, including infections and chronic conditions.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against resistant bacterial strains. The compound demonstrated significant inhibitory effects on MRSA and VRE, indicating its potential as a lead compound for further development into novel antibiotics .

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing the synthetic pathway for this compound to enhance yield and reduce reaction time. By modifying reaction conditions and utilizing different catalysts, researchers achieved improved yields of up to 72% in certain reactions .

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate

  • CAS : 1052713-47-9
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.30 g/mol
  • Key Difference : A hydroxyl group replaces the methyl group at the piperidine 4-position.
  • Impact :
    • The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents.
    • Reduced lipophilicity compared to the methylated analog may limit blood-brain barrier penetration.
    • Used in synthesizing opioid receptor modulators due to enhanced polar interactions .

tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate

  • CAS : 544443-41-6
  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • Key Difference : 3,3-dimethyl substitution on the piperidine ring.
  • Higher lipophilicity (logP ~1.8 vs. ~1.5 for the parent compound) enhances membrane permeability. Applied in protease inhibitor scaffolds .

trans-tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate

  • CAS : 1821828-53-8
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • Key Difference : Methyl group at the 4-position (vs. 3-position in the parent compound).
  • Impact :
    • Altered spatial arrangement disrupts binding to targets requiring 3-methyl specificity.
    • Retains similar solubility but shows divergent pharmacological activity in serotonin receptor studies .

tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate

  • CAS : 2253105-08-5
  • Molecular Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 244.33 g/mol
  • Key Difference : Methoxy group at the piperidine 4-position.
  • Impact: Methoxy group enhances solubility (aqueous solubility ~2.5 mg/mL vs. ~0.8 mg/mL for the parent compound). Potential metabolic instability due to demethylation pathways. Explored in antiviral prodrug designs .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent logP Application Highlights
This compound 473839-07-5 C₁₁H₂₂N₂O₂ 214.31 3-methyl (trans) ~1.5 Kinase inhibitors, CNS therapeutics
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate 1052713-47-9 C₁₁H₂₂N₂O₃ 230.30 4-hydroxyl ~0.9 Opioid receptor modulators
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 C₁₂H₂₄N₂O₂ 228.33 3,3-dimethyl ~1.8 Protease inhibitors
trans-tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate 1821828-53-8 C₁₁H₂₂N₂O₂ 214.31 4-methyl ~1.6 Serotonin receptor ligands
tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate 2253105-08-5 C₁₂H₂₄N₂O₃ 244.33 4-methoxy ~1.2 Antiviral prodrugs

Biological Activity

Tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various therapeutic contexts.

Chemical Structure and Synthesis

The compound has the molecular formula C10H19N3O2C_{10}H_{19}N_{3}O_{2} and a molecular weight of approximately 215.3 g/mol. It features a tert-butyl group linked to a carbamate moiety, which is further connected to a trans-3-methylpiperidine structure. The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity and solubility.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. It has shown efficacy against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The structural characteristics suggest that it may interact with bacterial cell walls or essential metabolic pathways, although specific mechanisms require further investigation .

Anticancer Potential

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that derivatives of piperidine compounds can inhibit microtubule assembly, suggesting a mechanism for inducing apoptosis in cancer cells. For instance, certain piperidine derivatives have been shown to enhance caspase-3 activity in breast cancer cell lines, indicating their role in promoting programmed cell death .

The exact mechanisms by which this compound exerts its biological effects are still under exploration. Preliminary studies suggest that it may interact with specific receptors or enzymes within biological systems, influencing pathways related to inflammation and pain perception. Techniques such as molecular docking and binding assays are essential for elucidating these interactions comprehensively .

Case Studies and Experimental Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Activity : A study showed that compounds similar to this compound had significant antibacterial effects against MRSA, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations .
  • Anticancer Activity : Research on piperidine derivatives indicated that certain compounds could induce apoptosis in MDA-MB-231 breast cancer cells through microtubule destabilization. These findings highlight the potential of carbamate derivatives in cancer therapy .

Comparative Analysis

A comparative analysis of related compounds can provide further insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl methyl(piperidin-4-yl)carbamateMethyl group instead of methylPotentially different pharmacological profiles
Tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamateDifferent stereochemistryMay exhibit distinct biological activities
Tert-butyl N-[rel-(3R,4R)-3-methoxypiperidin-4-yl]carbamateRelated stereoisomerVariations in efficacy and selectivity

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step sequence starting from trans-3-methylpiperidin-4-amine. A common method is the Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane or THF) with a base like triethylamine or DMAP . Optimization includes:

  • Temperature control : Reaction at 0–25°C to minimize side reactions.
  • Stoichiometry : A 1.1–1.2 molar excess of Boc₂O ensures complete conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the trans configuration of the 3-methylpiperidin-4-yl group and Boc protection .
  • X-ray crystallography : Use programs like SHELXL or ORTEP-3 to resolve stereochemistry and confirm crystal packing.
  • Mass spectrometry (HRMS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₁₁H₂₂N₂O₂, MW 214.31 g/mol) .

Advanced: How can enantiomeric resolution of trans-3-methylpiperidin-4-yl intermediates be achieved?

Chiral separation methods are essential due to the stereogenic center in the piperidine ring:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) and 0.1% diethylamine .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Advanced: How does the compound behave under varying pH and temperature conditions?

Stability studies should include:

  • Acidic/basic hydrolysis : Exposure to HCl (1M) or NaOH (1M) at 25–60°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Thermal stability : TGA/DSC analysis shows decomposition >200°C. Storage at –20°C in inert atmosphere (argon) prevents Boc group cleavage .

Advanced: What strategies mitigate contradictions in crystallographic data during structure refinement?

Discrepancies in X-ray data (e.g., R-factor >5%) can arise from disorder or twinning:

  • Multi-software validation : Compare refinements using SHELXL and Phenix. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
  • Electron density maps : Analyze residual peaks (>0.3 eÅ⁻³) to identify misplaced atoms or solvent molecules.
  • Spectroscopic correlation : Ensure NMR-derived bond angles match crystallographic data .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA guidelines) .
  • Toxicity screening : Consult PubChem or ECOTOX for preliminary ecotoxicological data .

Advanced: How is this carbamate utilized in synthesizing kinase inhibitor intermediates?

The Boc-protected amine serves as a key intermediate in drug discovery:

  • Suzuki coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to install pharmacophores .
  • Deprotection : Treat with TFA (neat, 0°C to RT) to expose the amine for subsequent amide bond formation .
  • Biological evaluation : Test in kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence polarization .

Advanced: What computational methods predict reactivity in cross-coupling reactions?

  • DFT calculations : Gaussian 16 with B3LYP/6-31G* basis set to model transition states for Pd-catalyzed couplings .
  • Molecular docking : AutoDock Vina to assess binding affinity of derivatives to target proteins (e.g., kinases) .

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